2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide
Description
2-({6-[(4-Benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide is a synthetic compound featuring a pyran ring substituted with a 4-oxo group at position 4, a benzylpiperazine moiety linked via a methyl group at position 6, and a diethylacetamide group at the 2-oxy position. The diethylacetamide group likely enhances lipophilicity, influencing blood-brain barrier permeability and metabolic stability. The 4-oxo-pyran core may contribute to hydrogen-bonding interactions, affecting solubility and target binding .
Properties
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-3-26(4-2)23(28)18-30-22-17-29-20(14-21(22)27)16-25-12-10-24(11-13-25)15-19-8-6-5-7-9-19/h5-9,14,17H,3-4,10-13,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNSULWWJZOQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The γ-pyrone system forms via cyclization of 1,3-diketones under acidic conditions. For example, diketones like ethyl acetoacetate and malonyl chloride react in anhydrous ethanol with catalytic sulfuric acid, yielding 4-oxo-4H-pyran-3-carboxylate derivatives. Hydrolysis and decarboxylation then generate 4-oxo-4H-pyran-3-ol.
Representative reaction:
$$
\text{Ethyl acetoacetate} + \text{Malonyl chloride} \xrightarrow{\text{H}2\text{SO}4, \text{EtOH}} \text{Ethyl 4-oxo-4H-pyran-3-carboxylate} \xrightarrow{\text{NaOH, Δ}} \text{4-Oxo-4H-pyran-3-ol}
$$
Etherification at Pyran C3 Position
Alkylation with Chloro-N,N-Diethylacetamide
The hydroxyl group at C3 undergoes nucleophilic substitution with chloro-N,N-diethylacetamide. Using anhydrous potassium carbonate as a base in acetonitrile at reflux (82°C) facilitates O-alkylation, mirroring phenoxy acetate syntheses.
Procedure:
- Dissolve 4-oxo-4H-pyran-3-ol (10 mmol) and chloro-N,N-diethylacetamide (12 mmol) in 30 mL acetonitrile.
- Add K₂CO₃ (15 mmol) and reflux for 8–10 hours.
- Cool, filter, and concentrate under reduced pressure.
- Purify via column chromatography (hexane:ethyl acetate = 3:1) to yield 3-(N,N-diethylacetamido)oxy-4-oxo-4H-pyran.
Key parameters:
- Yield: ~68–75% (based on analogous reactions)
- Characterization: $$ ^1\text{H-NMR} $$ (δ 6.21 ppm, pyran H5), IR (1705 cm⁻¹, C=O)
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Alternative Synthetic Routes and Comparative Evaluation
Bromomethylpyran Intermediate Pathway
An alternative approach involves brominating the pyran C6 position followed by nucleophilic substitution with 4-benzylpiperazine:
- Bromination : Treat pyran intermediate with N-bromosuccinimide (NBS) in CCl₄ under light.
- Substitution : React 6-bromomethylpyran with 4-benzylpiperazine in DMF at 80°C.
Advantages :
- Higher regioselectivity for C6 substitution
- Avoids Mannich reaction side products
Disadvantages :
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Waste Management
- Neutralize acidic filtrates with sodium bicarbonate before disposal.
- Recover THF via distillation (bp 66°C).
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzyl or piperazine rings .
Scientific Research Applications
2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the pyran ring can interact with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison with Piperazine-Containing Analogues
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The diethylacetamide group in the target compound likely increases logP compared to analogues like 1033628-67-9 (methylpiperazine-benzoxathiazine), which has a polar sulfur dioxide group .
- Solubility : The 4-oxo-pyran core may reduce aqueous solubility relative to pyridine-containing analogues (e.g., 1083180-96-4), which benefit from nitrogen-rich heterocycles .
- Metabolic Stability : Benzylpiperazine derivatives are prone to oxidative metabolism, whereas fluorinated compounds (e.g., 1082061-78-6) exhibit enhanced stability due to fluorine’s electron-withdrawing effects .
Receptor Binding and Activity
- Target Selectivity : The benzylpiperazine moiety in the target compound may favor serotonin receptor (5-HT) modulation, contrasting with methylpiperazine derivatives (e.g., 1033628-67-9), which are more commonly associated with dopamine D2 receptor interactions .
- Potency : The trifluoromethylpyridinyl-piperazine in Example 28 () demonstrates higher affinity for kinase targets due to its electron-deficient aromatic system, a feature absent in the target compound .
Biological Activity
The compound 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide is a complex organic molecule characterized by its unique structural components, including a piperazine moiety, a benzyl group, and a pyranone structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.43 g/mol. The structure features a pyran ring that is crucial for its biological activity, particularly in modulating various enzymatic and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 375.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thus preventing substrate interaction and catalytic activity. This mechanism is particularly relevant in its potential use against various pathogens.
- Receptor Modulation : It can modulate receptor activities by binding to receptor sites, altering signal transduction pathways, which may contribute to its therapeutic effects in neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated in various animal models. Initial studies indicate that it shows promise in reducing seizure frequency and severity.
- Animal Model Testing : In the maximal electroshock (MES) test, compounds similar to this one demonstrated effective seizure protection at doses ranging from 100 mg/kg to 300 mg/kg.
- Neurotoxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, showing that while some derivatives exhibited anticonvulsant activity, they also carried risks of side effects at higher doses.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating specific conditions:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit biofilm formation in Staphylococcus aureus, indicating potential applications in treating chronic infections.
- Anticonvulsant Research : In an investigation published in Pharmacology Biochemistry and Behavior, derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole, showing promising results comparable to standard antiepileptic drugs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Core Pyran Formation : Condensation of diketones with aldehydes under acidic conditions (e.g., HCl catalysis in ethanol) to form the 4-oxo-4H-pyran scaffold .
Piperazine Substitution : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination, using solvents like THF or DMF and catalysts such as NaBH4 .
Acetamide Coupling : Reaction of the pyran intermediate with N,N-diethylchloroacetamide in the presence of a base (e.g., K₂CO₃) to form the final compound .
- Key Considerations : Reaction temperature (60–80°C), solvent polarity, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for yields >70% .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyran ring (δ 6.2–6.8 ppm for olefinic protons) and benzylpiperazine (δ 3.5–4.0 ppm for N–CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 483.25 [M+H]⁺) .
- X-ray Crystallography : Resolves spatial arrangements of the pyran-oxygen and acetamide groups, critical for understanding steric effects .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases at 10–100 µM concentrations using fluorescence-based assays .
- Antimicrobial Activity : Disk diffusion assays (e.g., against E. coli or S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for pyran ring formation, identifying energy barriers .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., H₂SO₄ vs. HCl) .
- MD Simulations : Study solvent effects on intermediate stability during acetamide coupling .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., fixed incubation times, controlled pH).
- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out pharmacokinetic variability .
- Target Selectivity : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to confirm off-target interactions .
Q. What strategies enhance the compound’s therapeutic potential via SAR studies?
- Methodological Answer :
- Piperazine Modifications : Replace benzyl with 4-fluorobenzyl to improve lipophilicity (logP) and blood-brain barrier penetration .
- Acetamide Substituents : Compare N,N-diethyl vs. N-methylpiperidine groups for reduced cytotoxicity .
- Pyran Ring Functionalization : Introduce electron-withdrawing groups (e.g., Cl) at the 6-position to enhance enzyme binding affinity .
Q. How to design stability studies under varying experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) for 24–72 hours. Monitor degradation via HPLC (C18 column, gradient elution) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C indicates robust solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
